molecular formula C9H4F3NO3 B3024414 6-(Trifluoromethyl)isatoic anhydride CAS No. 387-18-8

6-(Trifluoromethyl)isatoic anhydride

Cat. No.: B3024414
CAS No.: 387-18-8
M. Wt: 231.13 g/mol
InChI Key: MRKMPLMCSFKCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)isatoic anhydride is a chemical compound with the molecular formula C9H4F3NO3 and a molecular weight of 231.13 g/mol . . The compound is characterized by the presence of a trifluoromethyl group attached to the isatoic anhydride structure, which imparts distinct chemical and physical properties.

Scientific Research Applications

6-(Trifluoromethyl)isatoic anhydride has a wide range of applications in scientific research:

Safety and Hazards

6-(Trifluoromethyl)isatoic anhydride is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Preparation Methods

The synthesis of 6-(Trifluoromethyl)isatoic anhydride can be achieved through several methods:

Chemical Reactions Analysis

6-(Trifluoromethyl)isatoic anhydride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

6-(Trifluoromethyl)isatoic anhydride can be compared with other similar compounds, such as isatin and its derivatives. . Compared to isatin, this compound offers unique properties due to the presence of the trifluoromethyl group, which can enhance the compound’s reactivity and biological activity.

Similar Compounds

Properties

IUPAC Name

5-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)4-2-1-3-5-6(4)7(14)16-8(15)13-5/h1-3H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKMPLMCSFKCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)OC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508144
Record name 5-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387-18-8
Record name 5-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethyl)isatoic anhydride
Reactant of Route 2
Reactant of Route 2
6-(Trifluoromethyl)isatoic anhydride
Reactant of Route 3
Reactant of Route 3
6-(Trifluoromethyl)isatoic anhydride
Reactant of Route 4
6-(Trifluoromethyl)isatoic anhydride
Reactant of Route 5
Reactant of Route 5
6-(Trifluoromethyl)isatoic anhydride
Reactant of Route 6
6-(Trifluoromethyl)isatoic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.